N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Description
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a carboxamide group, and a pyrimidinylsulfamoyl moiety. It has been studied for its potential biological activities and its role as an inhibitor in various biochemical processes.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18(17-12-13-4-1-2-5-16(13)27-17)22-14-6-8-15(9-7-14)28(25,26)23-19-20-10-3-11-21-19/h1-12H,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMBXCWUZIXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the carboxamide group. The pyrimidinylsulfamoyl moiety is then attached through a series of reactions involving sulfonation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring.
Reduction: This reaction can reduce the carboxamide group to an amine.
Substitution: This reaction can replace one functional group with another, particularly on the pyrimidinylsulfamoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: Research has investigated its potential as a therapeutic agent due to its inhibitory effects on certain biological pathways.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea: This compound shares a similar pyrimidinylsulfamoyl moiety but differs in its overall structure and functional groups.
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide: This compound has a similar sulfonamide group but differs in the acetamide moiety.
Uniqueness
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a carboxamide group, which confer specific chemical and biological properties. Its ability to inhibit specific enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research.
Biological Activity
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Structural Characteristics
The compound is characterized by the following structural components:
- Benzofuran Core : A fused bicyclic structure that contributes to its biological activity.
- Pyrimidin-2-ylsulfamoyl Group : Enhances pharmacological properties, particularly in enzyme inhibition.
- Carboxamide Functional Group : May participate in various chemical reactions, influencing its biological interactions.
Antimicrobial Activity
Research indicates that compounds with a benzofuran structure often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated broad-spectrum activity against various bacterial strains. The presence of the pyrimidin-2-ylsulfamoyl moiety may further enhance this activity due to its ability to inhibit specific enzymes involved in bacterial metabolism.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 9 | 9.80 | E. coli DNA gyrase B |
| Compound 11b | 20 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing similar functional groups have shown promise against multiple cancer cell lines. The mechanism of action often involves the inhibition of key enzymes that regulate cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study reported that a related compound exhibited an IC50 value of approximately 10 µM against breast cancer cell lines, indicating significant potency. Further research is needed to determine the specific effects of this compound on cancer cells.
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives are well-documented. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response.
Table 2: Anti-inflammatory Assay Results
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound 9 | 86.70 | HRBC membrane stabilization |
| This compound | TBD | TBD |
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Interaction studies suggest that the compound may bind to specific biological targets, inhibiting their activity and altering metabolic pathways.
Interaction Studies
In silico studies have shown that the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This interaction may lead to a reduction in enzyme activity associated with disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
